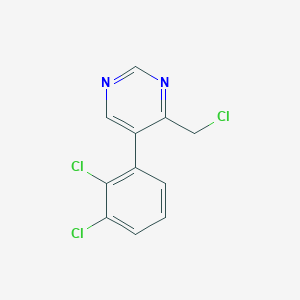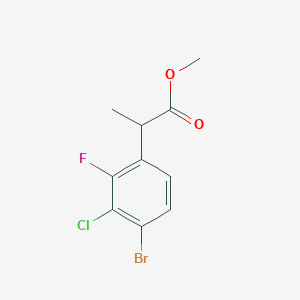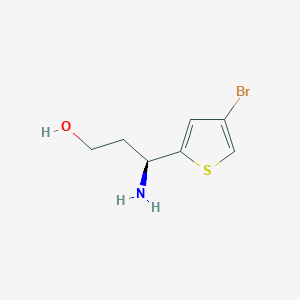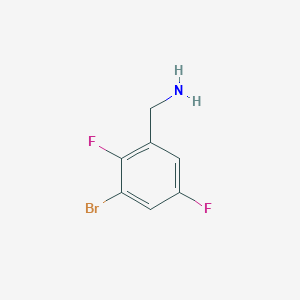
(3-Bromo-2,5-difluorophenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-2,5-difluorophenyl)methanamine is an organic compound with the molecular formula C7H6BrF2N It is characterized by the presence of bromine and fluorine atoms on a benzene ring, along with an amine group attached to the methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,5-difluorophenyl)methanamine typically involves the following steps:
Bromination: The starting material, 2,5-difluorotoluene, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces the bromine atom at the 3-position of the benzene ring.
Amination: The brominated intermediate is then subjected to a nucleophilic substitution reaction with ammonia (NH3) or an amine source under appropriate conditions, such as elevated temperature and pressure, to replace the bromine atom with an amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-2,5-difluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-) or alkoxide (RO-), under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide (OH-), alkoxide (RO-)
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Amine derivatives
Substitution: Hydroxyl or alkoxy derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Bromo-2,5-difluorophenyl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of halogenated amines on biological systems. Its derivatives may serve as potential candidates for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3-Bromo-2,5-difluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can influence the binding affinity and selectivity of the compound towards these targets. For example, the fluorine atoms can form strong hydrogen bonds with amino acid residues in the active site of an enzyme, thereby modulating its activity.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Bromo-2-fluorophenyl)methanamine
- (3-Bromo-2,6-difluorophenyl)methanamine
- (3-Chloro-2,5-difluorophenyl)methanamine
Uniqueness
Compared to similar compounds, (3-Bromo-2,5-difluorophenyl)methanamine is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This arrangement can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H6BrF2N |
|---|---|
Peso molecular |
222.03 g/mol |
Nombre IUPAC |
(3-bromo-2,5-difluorophenyl)methanamine |
InChI |
InChI=1S/C7H6BrF2N/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2H,3,11H2 |
Clave InChI |
SMTXOWUDXCNOOH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CN)F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


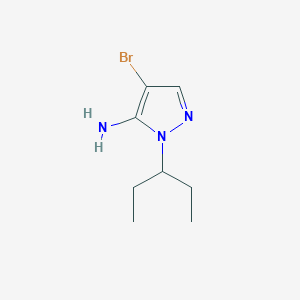
![2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B13089203.png)
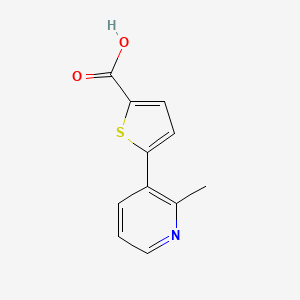
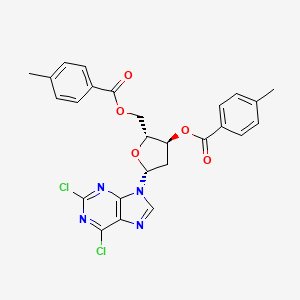



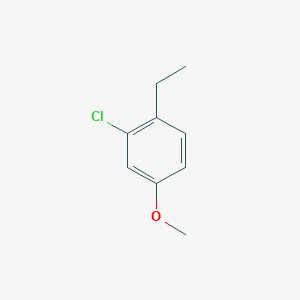

![tert-Butyl N-{[(1S,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate](/img/structure/B13089246.png)

